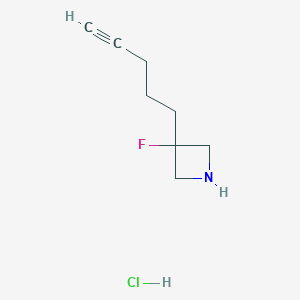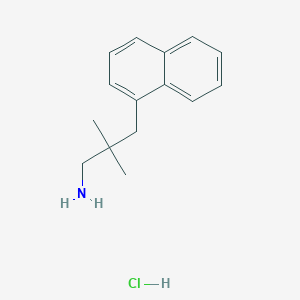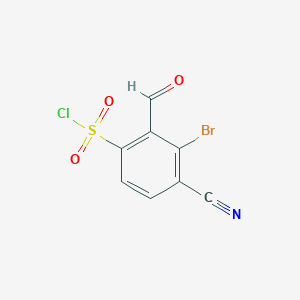
3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride
Descripción general
Descripción
3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride is a chemical compound with the molecular formula C₇H₃BrClNO₄S . It belongs to the class of benzenesulfonyl chlorides and contains bromine, cyano, and formyl functional groups. This compound is often used as an activating agent in various synthetic processes.
Synthesis Analysis
The synthesis of 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride involves several steps. While there are variations, a common approach includes the following:
Bromination : Starting with 4-cyano-2-formylbenzenesulfonyl chloride , bromination occurs at the para position using a brominating agent (e.g., N-bromosuccinimide). This introduces the bromine substituent.
Formylation : The brominated intermediate undergoes formylation, typically using a reagent like dimethylformamide (DMF) or formic acid . This step introduces the formyl group.
Chlorination : Finally, the formyl-substituted compound is treated with thionyl chloride (SOCl₂) to replace the hydroxyl group with a chlorine atom, yielding 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride.
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride consists of a benzene ring with the following substituents:
- Bromine (Br) at the para position.
- Cyano (CN) group at the meta position.
- Formyl (CHO) group at the ortho position.
- Sulfonyl chloride (SO₂Cl) group attached to the benzene ring.
Chemical Reactions Analysis
This compound can participate in various reactions, including:
- Nucleophilic substitution : The sulfonyl chloride group can be replaced by nucleophiles (e.g., amines, alcohols) to form new derivatives.
- Acylations : The formyl group can undergo acylation reactions with various nucleophiles.
- Cross-coupling reactions : The bromine atom allows for Suzuki, Heck, or other coupling reactions.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 73-75°C .
- Boiling Point : Around 153°C at 15 mmHg.
- Solubility : Soluble in organic solvents like chloroform , acetone , and ethyl acetate .
Safety And Hazards
- Hazard Class : Eye damage (H314) and skin corrosion (H314).
- Precautions : Handle with care, wear appropriate personal protective equipment (gloves, eyeshields), and work in a well-ventilated area.
Direcciones Futuras
Research on 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride could explore:
- Functional group transformations : Investigate novel reactions and applications.
- Biological activity : Assess potential pharmaceutical or agrochemical uses.
- Green synthesis : Develop eco-friendly methods for its preparation.
Propiedades
IUPAC Name |
3-bromo-4-cyano-2-formylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO3S/c9-8-5(3-11)1-2-7(6(8)4-12)15(10,13)14/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDRNMIPEZOSHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)C=O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



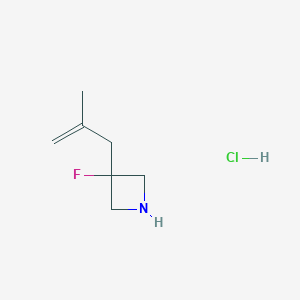
![Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride](/img/structure/B1484863.png)
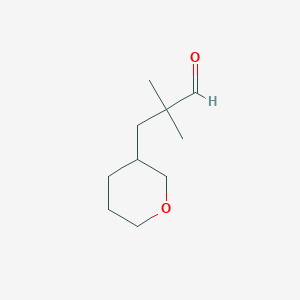
amine hydrochloride](/img/structure/B1484865.png)
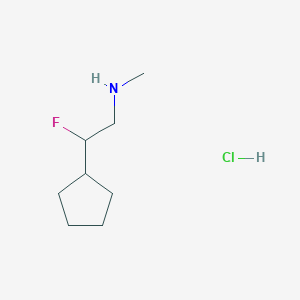
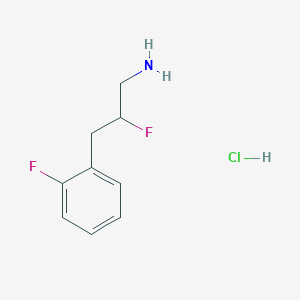
![3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484869.png)
amine hydrochloride](/img/structure/B1484870.png)
![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1484873.png)
![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1484875.png)
![methyl({3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484877.png)
![3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1484879.png)
